molecular formula C13H12BrN3O3 B4394409 N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide

Cat. No.: B4394409
M. Wt: 338.16 g/mol
InChI Key: UCOXOZNCMBEQBU-UHFFFAOYSA-N
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Description

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is an organic compound with the molecular formula C13H12BrN3O3 It is characterized by the presence of a brominated furan ring, an isonicotinamide moiety, and an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The brominated furan ring and isonicotinamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to active sites of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(5-chloro-2-furoyl)amino]ethyl}isonicotinamide: Similar structure with a chlorine atom instead of bromine.

    N-{2-[(5-methyl-2-furoyl)amino]ethyl}isonicotinamide: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with hydrogen or methyl groups, making this compound distinct in its chemical and biological properties .

Properties

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(19)17-8-7-16-12(18)9-3-5-15-6-4-9/h1-6H,7-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXOZNCMBEQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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